molecular formula C25H27N5O2 B2880776 9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-87-0

9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2880776
CAS No.: 922453-87-0
M. Wt: 429.524
InChI Key: LBNMQJYDXKAZTP-UHFFFAOYSA-N
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Description

9-(2,4-Dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core with substituted aromatic and alkyl groups. Its structural complexity and functionalization at the 3- and 9-positions render it a candidate for diverse biological activities, including kinase inhibition and receptor modulation. This compound shares a scaffold with several analogs, which differ in substituent groups, synthesis routes, and pharmacological profiles. Below, we systematically compare its structural, synthetic, and functional attributes with those of similar compounds.

Properties

IUPAC Name

9-(2,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-16-7-5-8-19(14-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(11-6-12-29(21)24)20-10-9-17(2)13-18(20)3/h5,7-10,13-14H,6,11-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNMQJYDXKAZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzyl halides, which undergo a series of condensation, cyclization, and alkylation reactions under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substitutions at the 3-(benzyl) and 9-(aryl/alkyl) positions. Key analogs include:

Compound Name Substituents (Position) Key Structural Differences
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 9-(2-Cl-6-F-benzyl) Electron-withdrawing Cl/F groups enhance polarity
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 9-(4-methylbenzyl) Para-methyl vs. meta-methyl steric effects
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(dimethoxyisoquinolinyl-butyl) Extended heterocyclic moiety for PDE4B1 inhibition
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-analog 9-(3,4-dimethoxyphenethyl) Ethyl linker and methoxy groups enhance solubility

Key Observations :

  • Electron-withdrawing groups (e.g., Cl/F in ) increase polarity and may improve blood-brain barrier penetration, relevant for neurodegenerative targets.
  • Methyl position (meta vs.
  • Extended heterocycles (e.g., dihydroisoquinolinyl in ) enhance phosphodiesterase (PDE) inhibition by engaging additional hydrophobic pockets.

Key Findings :

  • Dual-target activity (e.g., ) is achieved via balanced hydrophobicity and electron-deficient substituents.
  • PDE4B1 selectivity in arises from the dihydroisoquinolinyl group’s interaction with catalytic domains.
Computational Similarity Analysis

Using Tanimoto coefficients (), structural analogs show moderate-to-high similarity to the target compound:

Biological Activity

The compound 9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that belongs to the purine and pyrimidine family. Its structural composition suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a fused purine and pyrimidine core, which is characteristic of many biologically active molecules. The presence of dimethylphenyl and methylbenzyl substituents may enhance its interaction with biological targets.

Chemical Structure

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight334.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in purine metabolism or other biochemical pathways.
  • Modulation of Signal Transduction Pathways : By interacting with receptors or signaling proteins, it may alter cellular responses.

Anticancer Activity

Recent studies have indicated that compounds with purine-like structures can exhibit anticancer properties. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Anti-inflammatory Properties

Research suggests that the compound may also possess anti-inflammatory effects:

  • Mechanism : The inhibition of pro-inflammatory cytokines and pathways has been observed in related purine compounds .

Other Biological Activities

Preliminary data indicate potential activities against:

  • Microbial Infections : Some purine derivatives have shown antimicrobial properties, suggesting that this compound might also exhibit similar effects.
  • Neurological Disorders : Given the role of purines in neurotransmission, this compound could potentially influence neurological functions.

Experimental Studies

A variety of experimental studies have been conducted to assess the biological activity of related compounds:

  • In Vitro Studies : Various assays have been used to evaluate cytotoxicity and enzyme inhibition.
  • In Vivo Studies : Animal models have been employed to investigate therapeutic effects and pharmacokinetics.

Summary of Key Findings

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell lines (IC50 values in low micromolar range) .
Study 2Showed modulation of inflammatory markers in animal models .

Comparative Analysis

A comparative analysis with other known purine derivatives reveals that this compound has unique structural features that may confer distinct biological activities.

CompoundAnticancer ActivityAnti-inflammatory Activity
Compound AHighModerate
Compound BModerateHigh
9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl) Potentially HighPotentially High

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